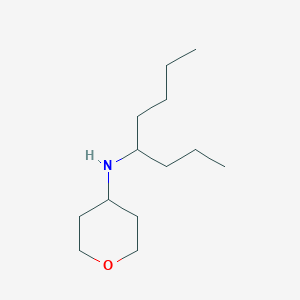![molecular formula C16H20N2OS B7630728 1-Benzothiophen-5-yl-[3-(dimethylamino)piperidin-1-yl]methanone](/img/structure/B7630728.png)
1-Benzothiophen-5-yl-[3-(dimethylamino)piperidin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzothiophen-5-yl-[3-(dimethylamino)piperidin-1-yl]methanone, commonly known as DMHP, is a synthetic compound that has been widely used in scientific research. DMHP belongs to the class of piperidine-based compounds and is structurally similar to other psychoactive substances such as phencyclidine (PCP) and ketamine.
作用機序
DMHP acts as an NMDA receptor antagonist and binds to the phencyclidine binding site on the receptor. This leads to the inhibition of glutamate-mediated neurotransmission, resulting in altered neuronal activity. DMHP has also been shown to modulate the activity of other neurotransmitter systems such as dopamine and serotonin.
Biochemical and Physiological Effects:
DMHP has been shown to induce a range of biochemical and physiological effects in animal models. It has been shown to produce sedation, analgesia, and dissociative effects similar to other NMDA receptor antagonists. DMHP has also been shown to alter the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which plays a key role in stress response.
実験室実験の利点と制限
DMHP has several advantages as a research tool. It has a high affinity for the NMDA receptor and produces effects similar to other NMDA receptor antagonists. DMHP is also relatively easy to synthesize and can be obtained in high purity. However, DMHP has some limitations as a research tool. It has a relatively short duration of action and can produce adverse effects such as ataxia and respiratory depression at high doses.
将来の方向性
There are several future directions for the use of DMHP in scientific research. One area of interest is the role of NMDA receptors in the pathophysiology of neuropsychiatric disorders such as depression and schizophrenia. DMHP may also be useful in studying the mechanisms underlying chronic pain and the development of novel analgesics. Additionally, DMHP may have potential therapeutic applications in the treatment of addiction and substance abuse disorders.
In conclusion, DMHP is a synthetic compound that has been widely used in scientific research as a tool for studying the central nervous system. It acts as an NMDA receptor antagonist and produces effects similar to other psychoactive substances such as 1-Benzothiophen-5-yl-[3-(dimethylamino)piperidin-1-yl]methanone and ketamine. DMHP has several advantages as a research tool but also has some limitations. There are several future directions for the use of DMHP in scientific research, including the study of neuropsychiatric disorders, chronic pain, and addiction.
合成法
The synthesis of DMHP involves the reaction between 1-benzothiophene-5-carboxylic acid and 3-(dimethylamino)-1-chloropropane in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with trifluoroacetic anhydride to obtain DMHP in its free base form. The synthesis method has been optimized to produce high yields of DMHP with high purity.
科学的研究の応用
DMHP has been extensively used in scientific research as a tool for studying the central nervous system. It has been shown to possess psychotropic effects similar to other NMDA receptor antagonists such as 1-Benzothiophen-5-yl-[3-(dimethylamino)piperidin-1-yl]methanone and ketamine. DMHP has been used to study the role of NMDA receptors in various physiological and pathological conditions such as schizophrenia, depression, and chronic pain.
特性
IUPAC Name |
1-benzothiophen-5-yl-[3-(dimethylamino)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-17(2)14-4-3-8-18(11-14)16(19)13-5-6-15-12(10-13)7-9-20-15/h5-7,9-10,14H,3-4,8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJKNJJJRSHBHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCN(C1)C(=O)C2=CC3=C(C=C2)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzothiophen-5-yl-[3-(dimethylamino)piperidin-1-yl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-Hydroxyphenyl)-1-[3-(4-methoxyphenyl)pyrrolidin-1-yl]butan-1-one](/img/structure/B7630646.png)
![1-(3-Fluoropropyl)-3-[2-(4-methylphenyl)-1-pyridin-3-ylethyl]urea](/img/structure/B7630653.png)
![3-[4-(Cyclobutanecarbonylamino)phenyl]propanoic acid](/img/structure/B7630656.png)


![1-Benzothiophen-5-yl-[4-(dimethylamino)piperidin-1-yl]methanone](/img/structure/B7630680.png)
![3-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyrimidin-4-one](/img/structure/B7630683.png)


![5-[3-(1H-imidazol-2-yl)piperidin-1-yl]sulfonyl-N,N,2-trimethylaniline](/img/structure/B7630714.png)

![1-[[3-[(Thiolan-3-ylamino)methyl]phenyl]methyl]piperidine-3-carboxamide](/img/structure/B7630722.png)
![4-[(8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol](/img/structure/B7630730.png)
![N-[cyclopropyl-(2,5-difluorophenyl)methyl]-1-methylsulfonylpiperidin-4-amine](/img/structure/B7630731.png)